4-Hydroxy-2-cyclopentenone

Catalog No.
S612705
CAS No.
61305-27-9
M.F
C5H6O2
M. Wt
98.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Hydroxy-2-cyclopentenone

CAS Number

61305-27-9

Product Name

4-Hydroxy-2-cyclopentenone

IUPAC Name

4-hydroxycyclopent-2-en-1-one

Molecular Formula

C5H6O2

Molecular Weight

98.1 g/mol

InChI

InChI=1S/C5H6O2/c6-4-1-2-5(7)3-4/h1-2,4,6H,3H2

InChI Key

DHNDDRBMUVFQIZ-UHFFFAOYSA-N

SMILES

C1C(C=CC1=O)O

Synonyms

4-hydroxy-2-cyclopentenone, 4-hydroxy-2-cyclopentenone, (R)-isomer

Canonical SMILES

C1C(C=CC1=O)O

Precursor Molecule

-HCP acts as a valuable building block in organic synthesis due to its reactive functional groups and readily modifiable structure. Researchers can manipulate 4-HCP through various chemical reactions to generate a diverse range of complex molecules, including:

  • Pharmaceutically relevant compounds: Studies have explored the potential of 4-HCP derivatives as drugs targeting various diseases, including cancer and neurodegenerative disorders [].
  • Natural products: 4-HCP can serve as a starting material for the synthesis of complex natural products found in nature, offering valuable tools for studying their biological properties and potential therapeutic applications [].

The ability to control the stereochemistry (3D arrangement of atoms) of 4-HCP during synthesis is crucial, as different stereoisomers can exhibit distinct biological activities. Researchers have developed various methods for the enantioselective synthesis of 4-HCP, allowing for the production of specific stereoisomers for targeted applications [].

Biological Activity

Research suggests that 4-HCP itself may possess interesting biological properties. Studies have reported:

  • Antibacterial activity: Extracts from Passiflora tetrandra, a plant known for its medicinal properties, have been shown to contain 4-HCP, which contributes to the extract's ability to inhibit the growth of various bacteria, including E. coli and Pseudomonas aeruginosa [].
  • Cytotoxic activity: 4-HCP has demonstrated cytotoxicity (toxic to cells) against cancer cell lines, suggesting its potential as a starting point for developing new anticancer drugs [].

4-Hydroxy-2-cyclopentenone is an organic compound with the chemical formula C5_5H6_6O2_2. It features a cyclopentene ring with a hydroxyl group at the 4-position and a carbonyl group at the 2-position. This compound is notable for its role as a versatile intermediate in organic synthesis, particularly in the preparation of various heterocyclic compounds and natural products. The structure of 4-hydroxy-2-cyclopentenone allows for diverse reactivity patterns, making it a valuable building block in medicinal chemistry and materials science .

  • Piancatelli Rearrangement: This rearrangement transforms furfuryl alcohol into 4-hydroxy-2-cyclopentenone under acidic conditions, showcasing its utility as an intermediate derived from renewable resources .
  • Cross-Coupling Reactions: The compound can be converted into various derivatives through palladium-catalyzed cross-coupling reactions, allowing for the synthesis of complex molecules such as 5-substituted 2-pyrones .
  • Electrocyclic Reactions: It can undergo electrocyclic ring closures, which are pivotal in synthesizing more complex cyclic structures from simpler precursors .

These reactions underline the compound's importance in synthetic organic chemistry.

Research indicates that 4-hydroxy-2-cyclopentenone exhibits various biological activities. It has been studied for its potential anti-inflammatory and anticancer properties. Some derivatives of this compound have shown promise as inhibitors of specific enzymes involved in disease processes, making it a candidate for further pharmacological exploration . Additionally, its structural features may contribute to its ability to interact with biological macromolecules, enhancing its therapeutic potential.

Several methods exist for synthesizing 4-hydroxy-2-cyclopentenone:

  • From Furfuryl Alcohol: The most common method involves the Piancatelli rearrangement of furfuryl alcohol, which can be performed under mild conditions in a microreactor setup to achieve high yields and purity .
    python
    # Example reaction conditionsfurfuryl_alcohol + acid → 4-hydroxy-2-cyclopentenone
  • Direct Synthesis: Another approach involves the reaction of appropriate acyclic precursors under specific catalytic conditions to yield 4-hydroxy-2-cyclopentenone directly .
  • Racemization Techniques: Optically active forms can be racemized to produce racemic mixtures, which can then be separated or used directly depending on the application .

The applications of 4-hydroxy-2-cyclopentenone are diverse:

  • Pharmaceuticals: Its derivatives are explored for use as drugs due to their biological activity.
  • Organic Synthesis: It serves as a key intermediate in synthesizing various natural products and complex organic molecules.
  • Materials Science: The compound may be utilized in developing new materials with specific properties due to its unique structure .

Studies on the interactions of 4-hydroxy-2-cyclopentenone with other molecules reveal its potential as a ligand in coordination chemistry and its ability to form complexes with metal ions. These interactions can influence its reactivity and stability, providing insights into designing new compounds with tailored properties for specific applications .

Several compounds share structural similarities with 4-hydroxy-2-cyclopentenone. Here are some notable examples:

Compound NameSimilarityUnique Features
(R)-4-Hydroxycyclopent-2-enone1.00Enantiomeric form with potential different biological activities.
(S)-1-(5-Hydroxycyclopent-1-en-1-yl)ethanone0.86Contains an additional hydroxyl group affecting reactivity.
(R)-7-(3-Hydroxy-5-oxocyclopent-1-en-1-yl)heptanoic acid0.81Features a longer carbon chain, influencing solubility and biological activity.

These compounds highlight the structural diversity within this chemical family and underscore the unique properties of 4-hydroxy-2-cyclopentenone that make it particularly valuable in synthetic applications and biological studies.

The traditional acid-catalyzed hydrolysis of 2-acyloxy precursors represents one of the most established synthetic routes to 4-hydroxy-2-cyclopentenone [2]. This methodology involves the treatment of 2-acyloxy-4-cyclopentenone derivatives with acidic aqueous solutions to achieve hydrolysis of the acyl protecting group while simultaneously inducing rearrangement to the desired 4-hydroxy-2-cyclopentenone structure [2].

The process typically employs various acid catalysts including sulfuric acid, hydrochloric acid, and acetic acid under controlled temperature conditions [2]. The reaction mechanism proceeds through the initial protonation of the acyloxy group, followed by nucleophilic attack by water molecules, leading to the formation of the hydroxyl functionality at the 4-position of the cyclopentenone ring [2]. Concurrent with this hydrolysis, racemization of optically active starting materials occurs, converting single enantiomers into racemic mixtures [2].

Experimental data demonstrate the effectiveness of this approach across various substituted cyclopentenone derivatives [2]. For 3-acetoxy-2-methyl-4-cyclopentenone, treatment with 20% sulfuric acid at 0°C for 3 hours yields 4-hydroxy-2-methyl-2-cyclopentenone in 91% yield [2]. Similarly, 3-acetoxy-2-ethyl-4-cyclopentenone under identical conditions produces the corresponding 4-hydroxy derivative in 91% yield [2]. The use of 10% hydrochloric acid with 3-acetoxy-2-allyl-4-cyclopentenone at 0-10°C for 3 hours affords 2-allyl-4-hydroxy-2-cyclopentenone in 90% yield [2].

SubstrateAcid CatalystTemperature (°C)Time (h)Yield (%)
3-acetoxy-2-methyl-4-cyclopentenone20% H₂SO₄0391
3-acetoxy-2-ethyl-4-cyclopentenone20% H₂SO₄0391
3-acetoxy-2-allyl-4-cyclopentenone10% HCl0-10390
3-acetoxy-2-n-pentyl-3-methyl-4-cyclopentenone20% H₂SO₄ + THF30-50685
2-allyl-3-acetoxy-3-methyl-4-cyclopentenoneAcOH + H₂OReflux1083

The reaction conditions can be modified by incorporating cosolvents such as tetrahydrofuran, dioxane, or acetone to enhance solubility and reaction efficiency [2]. For more sterically hindered substrates like 3-acetoxy-2-n-pentyl-3-methyl-4-cyclopentenone, elevated temperatures of 30-50°C and extended reaction times of 6 hours are required, yielding 85% of the desired product [2]. The use of acetic acid in combination with water under reflux conditions provides an alternative approach, as demonstrated with 2-allyl-3-acetoxy-3-methyl-4-cyclopentenone, which yields 83% of the corresponding 4-hydroxy derivative after 10 hours [2].

Catalytic Approaches (Palladium-Mediated Molecular Shuffling)

Palladium-catalyzed molecular shuffling represents a revolutionary approach to cyclopentenone synthesis, offering a carbon monoxide-free pathway that creates three new carbon-carbon bonds in a single transformation [11] [12]. This methodology utilizes an alkyne, an α,β-unsaturated acid chloride, and a hydrosilane in the presence of palladium catalysis to generate polysubstituted cyclopentenones through an intermolecular process [11] [12].

The molecular shuffling mechanism involves the disassembly of the α,β-unsaturated acid chloride into vinyl, carbonyl, and chloride fragments, followed by the sequential reassembly with the alkyne component [13]. Density functional theory calculations have revealed that the transformation proceeds through a complex sequence of elementary steps [13]. Initially, the palladium catalyst facilitates the fragmentation of the acid chloride substrate through oxidative addition and subsequent reverse migratory insertion, liberating the carbon monoxide group [13].

The liberated carbon monoxide undergoes a critical liberation and recoordination process within the solvent cage, contrary to earlier mechanistic proposals that suggested persistent coordination with palladium [13]. Following alkyne coordination and vinyl-alkyne coupling, the carbon monoxide recoordinates to the palladium center, enabling migratory insertion to form an additional carbon-carbon bond [13]. The subsequent cyclization occurs via carbon-carbon double bond insertion into the palladium-carbon bond, followed by transmetalation with the hydrosilane and final carbon-hydrogen reductive elimination [13].

Experimental investigations demonstrate that the transmetalation step represents the bottleneck of the transformation, requiring elevated temperatures of 383.15 K (110°C) to overcome the high activation barrier of 31.5 kcal/mol [13]. The use of triisopropylsilane as the hydrosilane component is essential for the successful completion of the reaction sequence [13]. The regioselectivity of this approach is complementary to conventional cyclopentenone synthesis methods, providing access to substitution patterns that are difficult to achieve through traditional routes [11] [12].

The palladium-catalyzed approach offers excellent yields and demonstrates broad substrate scope [11] [12]. Both terminal and internal alkynes are tolerated, and various α,β-unsaturated acid chlorides can serve as the alkene and carbon monoxide source [11] [12]. The reaction tolerates diverse functional groups and provides a modular approach to complex cyclopentenone structures [11] [12].

Microreactor-Enhanced Synthesis and Process Optimization

Microreactor technology has emerged as a powerful tool for the synthesis of 4-hydroxy-2-cyclopentenone, offering precise control over reaction parameters and enabling process intensification [1] [19]. The conversion of furfuryl alcohol to 4-hydroxy-2-cyclopentenone has been successfully demonstrated in microreactor systems with significantly improved efficiency compared to traditional batch processes [1] [19].

The microreactor configuration employed consists of a channel with 0.5 mm diameter and 1.5 m length, providing optimal heat and mass transfer characteristics [1] [19]. The reaction is conducted at elevated temperature of 240°C and pressure of 200 bar, with a residence time of 1.5 minutes [1] [19]. Under these optimized conditions, the conversion of furfuryl alcohol reaches 98%, with the product isolated as a stable O-phenylacetyl derivative in 80% yield [1] [19].

ParameterValue
Channel diameter0.5 mm
Channel length1.5 m
Temperature240°C
Pressure200 bar
Residence time1.5 min
Conversion98%
Yield (as O-phenylacetyl derivative)80%

The kinetic analysis reveals that the reaction follows pseudo-first-order kinetics at constant pressure conditions [1] [19]. The activation energy (ΔH‡) has been determined to be 18 ± 2 kcal/mol, while the entropy of activation (ΔS‡) is -38 ± 3 cal/mol/K [1] [19]. These thermodynamic parameters provide valuable insights into the reaction mechanism and energy requirements for the transformation [1] [19].

A critical advancement in the microreactor approach is the incorporation of N-methylpyrrolidinone as a cosolvent at 1 M concentration [1] [19]. This cosolvent significantly reduces the formation of polymeric byproducts that typically plague the reaction when conducted in purely aqueous solutions [1] [19]. The suppression of polymerization side reactions leads to improved product selectivity and facilitates downstream purification processes [1] [19].

The microreactor platform offers several advantages over conventional synthesis methods, including enhanced heat transfer, precise temperature control, reduced reaction volumes, and improved safety profiles [19] [22]. The continuous flow nature of the process enables straightforward scale-up and integration with automated analytical systems for real-time process monitoring [22].

Racemization and Enantioselective Resolution Techniques

The preparation of enantiomerically pure 4-hydroxy-2-cyclopentenone derivatives requires sophisticated approaches to address the inherent chirality challenges associated with these molecules [1] [25] [26]. Racemization processes often occur spontaneously during synthetic transformations, necessitating the development of enantioselective resolution techniques to obtain optically pure products [25] [26].

Kinetic resolution has emerged as a highly effective strategy for the separation of enantiomers in cyclopentenone systems [25] [26]. Dynamic kinetic resolution represents an advanced variant of this approach, combining in situ racemization with selective enzymatic transformation to achieve theoretical yields approaching 100% [25] [26]. This process has been successfully applied to 3,5-dialkyl-2-cyclopenten-1-ones using copper-catalyzed conjugate reduction with chiral ligands [25].

The copper-catalyzed system employs copper chloride, sodium tert-butoxide, and (S)-para-tolyl-BINAP as the chiral ligand, with poly(methylhydrosiloxane) serving as the reducing agent [25]. Under optimized conditions, chiral 2,4-dialkylcyclopentanones are obtained with excellent stereoselectivity, achieving enantiomeric excesses greater than 91% and diastereomeric ratios exceeding 90:10 [25]. The yields consistently surpass 89%, demonstrating the efficiency of this dynamic kinetic resolution approach [25].

Enzymatic kinetic resolution using penicillin G acylase represents another powerful methodology for obtaining enantiomerically pure 4-hydroxy-2-cyclopentenone derivatives [1] [27]. The racemic mixture of O-phenylacetyl-4-hydroxy-2-cyclopentenone is subjected to enzymatic hydrolysis using penicillin G acylase immobilized on epoxy-activated polymer support [1]. This process achieves remarkable enantioselectivity, delivering products with greater than 99% enantiomeric excess in 90-92% theoretical yield [1].

Parallel kinetic resolution has been demonstrated as an innovative approach where racemic starting materials undergo transformation to form two non-enantiomeric products through distinct reaction pathways [26]. This strategy has been applied to 1-ethynylcyclobutanol derivatives, where gold-catalyzed ring expansion produces two cyclopentenone regioisomers, each with enantiomeric excess values exceeding 96% [26].

The development of enantioselective catalytic systems continues to advance, with organocatalyzed approaches showing particular promise [28] [31]. These methods often employ chiral amines or other small molecule catalysts to induce asymmetry during cyclopentenone formation, avoiding the need for subsequent resolution steps [31].

Biosynthetic and Enzymatic Pathways

The biosynthetic pathways leading to cyclopentenone formation represent sophisticated enzymatic cascades that have been extensively studied in plant and animal systems [30] [33] [39]. These pathways provide valuable insights for the development of biomimetic synthetic approaches and offer sustainable alternatives to traditional chemical synthesis [33] [34].

The octadecanoid pathway represents the primary biosynthetic route to cyclopentenone prostaglandins and related bioactive molecules [39] [40]. This pathway is initiated by lipoxygenase enzymes, which catalyze the regioselective oxidation of polyunsaturated fatty acids such as α-linolenic acid and arachidonic acid [39] [40]. The resulting hydroperoxide intermediates serve as substrates for allene oxide synthase, a cytochrome P-450 enzyme that catalyzes the formation of unstable allene oxide intermediates [39] [40].

Allene oxide synthase exhibits remarkable substrate specificity, preferentially transforming 13-hydroperoxy derivatives of linolenic and linoleic acids [40]. The enzyme belongs to the cytochrome P-450 CYP74 family and demonstrates approximately 10-fold higher activity against 9-hydroperoxides compared to the corresponding 13-isomers [40]. This regioselectivity is crucial for directing the biosynthetic pathway toward specific cyclopentenone products [40].

The unstable allene oxide intermediates generated by allene oxide synthase undergo spontaneous cyclization catalyzed by allene oxide cyclase [39] [40]. This enzyme facilitates the stereoselective formation of cyclopentenone rings, producing compounds such as 12-oxophytodienoic acid, which serves as a precursor to jasmonic acid and related signaling molecules [39] [40].

EnzymeSubstrateProductSelectivity
Lipoxygenaseα-linolenic acid13-hydroperoxy derivativePosition-specific oxidation
Allene oxide synthase13-hydroperoxy linolenic acidAllene oxide intermediateRegioselective for 13-position
Allene oxide cyclaseAllene oxide12-oxophytodienoic acidStereoselective cyclization
Penicillin G acylaseO-phenylacetyl derivative4-hydroxy-2-cyclopentenone>99% enantiomeric excess

Multi-step enzymatic cascades have been developed for the one-pot synthesis of bioactive cyclopentenones [33]. These processes combine lipoxygenase, allene oxide synthase, and allene oxide cyclase in a single reaction vessel, enabling the direct conversion of fatty acid substrates to complex cyclopentenone products [33]. The use of crude soybean lipoxygenase or recombinant enzymes from Arabidopsis thaliana provides cost-effective access to these sophisticated transformations [33].

Penicillin G acylase has found particular utility in the resolution of racemic cyclopentenone derivatives [1] [36]. This enzyme, classified as E.C.3.5.1.11, demonstrates exceptional enantioselectivity in the hydrolysis of phenylacetyl esters, making it an ideal catalyst for kinetic resolution processes [1] [36]. The enzyme has been successfully immobilized on various support materials, including epoxy-activated polymers, enabling repeated use and simplified product purification [1].

The application of directed evolution techniques has expanded the substrate scope of enzymes involved in cyclopentenone biosynthesis [36]. Site-directed mutagenesis of penicillin G acylase has yielded variants with altered substrate specificity and improved stereoselectivity [36]. These engineered enzymes demonstrate enhanced performance in the synthesis of non-natural cyclopentenone derivatives [36].

XLogP3

-0.6

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

4-Hydroxycyclopent-2-en-1-one

Dates

Last modified: 08-15-2023

Explore Compound Types